Product packaging for Lrvrlashlrklrkrll(Cat. No.:)

Lrvrlashlrklrkrll

Cat. No.: B14763706
M. Wt: 2169.7 g/mol
InChI Key: QTWXJKVJIKDSLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lrvrlashlrklrkrll, designated as COG133, is a 17-amino acid cationic peptide derived from residues 133–149 of the Apolipoprotein E (ApoE) protein (this compound) . ApoE is a lipid-transport protein critical for neuroprotection, immunomodulation, and lipid metabolism . COG133 retains functional motifs from the ApoE receptor-binding domain, enabling interactions with lipid membranes, nicotinic acetylcholine receptors (α7nAChRs), and inflammatory pathways .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C97H181N37O19 B14763706 Lrvrlashlrklrkrll

Properties

Molecular Formula

C97H181N37O19

Molecular Weight

2169.7 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[(2-acetamido-4-methylpentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide

InChI

InChI=1S/C97H181N37O19/c1-50(2)40-67(76(100)137)127-89(150)72(45-55(11)12)130-82(143)64(30-23-37-114-95(105)106)122-78(139)60(26-17-19-33-98)120-79(140)62(28-21-35-112-93(101)102)123-87(148)70(43-53(7)8)129-81(142)61(27-18-20-34-99)121-80(141)63(29-22-36-113-94(103)104)124-88(149)71(44-54(9)10)131-90(151)73(46-59-47-111-49-117-59)132-91(152)74(48-135)133-77(138)57(15)118-85(146)69(42-52(5)6)128-83(144)65(31-24-38-115-96(107)108)126-92(153)75(56(13)14)134-84(145)66(32-25-39-116-97(109)110)125-86(147)68(41-51(3)4)119-58(16)136/h47,49-57,60-75,135H,17-46,48,98-99H2,1-16H3,(H2,100,137)(H,111,117)(H,118,146)(H,119,136)(H,120,140)(H,121,141)(H,122,139)(H,123,148)(H,124,149)(H,125,147)(H,126,153)(H,127,150)(H,128,144)(H,129,142)(H,130,143)(H,131,151)(H,132,152)(H,133,138)(H,134,145)(H4,101,102,112)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)

InChI Key

QTWXJKVJIKDSLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

Synthesis begins with the covalent attachment of the C-terminal amino acid (leucine) to a polystyrene-based resin. The Nowick Laboratory protocol specifies two primary resin types:

Resin Type Functional Group Compatibility Loading Capacity (mmol/g)
2-Chlorotrityl Chloride Acid-labile Peptides with free C-termini 0.8–1.2
Rink Amide Amide Peptides with amidated C-termini 0.4–0.7

For Lrvrlashlrklrkrll, which terminates in a free carboxyl group, 2-chlorotrityl chloride resin is preferred. The resin is pre-swollen in dichloromethane (DCM) for 30 minutes before coupling the first amino acid.

Fmoc Deprotection and Amino Acid Coupling

Each synthesis cycle involves two critical steps:

  • Fmoc Deprotection : Treatment with 20% piperidine in dimethylformamide (DMF) removes the Fmoc group, exposing the amino terminus for subsequent coupling.
  • Amino Acid Activation : Four equivalents of HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) with 0.5 M HOAt (1-Hydroxy-7-azabenzotriazole) in DMF activate the carboxyl group of the incoming amino acid.

Coupling reactions proceed for 45–90 minutes under nitrogen atmosphere, monitored via Kaiser ninhydrin tests for completion.

Sequence-Specific Synthesis Challenges

Arginine and Lysine Side-Chain Protection

The high density of basic residues (6 arginines, 2 lysines) necessitates orthogonal protection strategies:

  • Arginine : Protected with pentamethyldihydrobenzofuransulfonyl (Pbf) groups, stable under SPPS conditions but cleaved during final trifluoroacetic acid (TFA) treatment.
  • Lysine : Protected with tert-butyloxycarbonyl (Boc) groups, removed concurrently with Pbf during global deprotection.

Cleavage and Global Deprotection

Resin Detachment Conditions

Peptide-resin cleavage employs a TFA-based cocktail:

Reagent Volume (mL/g resin) Role
Trifluoroacetic acid 10 Primary cleavage agent
Triisopropylsilane 0.5 Carbocation scavenger
Water 0.5 Proton source for deprotection
1,2-Ethanedithiol 0.25 Thiol scavenger for Trt removal

The mixture reacts for 2–4 hours at room temperature, followed by filtration and precipitation in cold diethyl ether.

Crude Product Isolation

Centrifugation at 4,000 × g for 10 minutes pellets the crude peptide, which is then lyophilized to remove residual solvents. Typical yields range from 60–85%, depending on sequence length and complexity.

Purification and Analytical Characterization

Preparative Reversed-Phase HPLC

The crude peptide is dissolved in 0.1% TFA/water and purified using a C18 column with gradient elution:

Time (min) % Solvent B (0.1% TFA in acetonitrile) Flow Rate (mL/min)
0 5 5
30 60 5
35 95 5

Fractions are analyzed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry, with target mass verification ([M+H]⁺ = 2454.82).

Purity Assessment

Analytical HPLC (C4 column, 220 nm detection) confirms final purity >95% for biologically active batches.

Synthetic Optimization and Troubleshooting

Common Synthesis Artifacts

  • Deletion Peptides : Caused by incomplete coupling; mitigated by double coupling steps for arginine-rich regions.
  • Oxidation Products : Methionine-free sequence eliminates this concern, but histidine may form dimers if stored in basic conditions.

Yield Enhancement Strategies

Parameter Optimization Approach Yield Improvement (%)
Coupling Temperature Increase to 50°C for steric residues 15–20
Microwave Assistance 20 W irradiation during coupling 25–30
Pseudoproline Dipeptides Incorporate Ser-Ser motifs 40–50

Biological Activity Validation

While beyond synthetic scope, functional validation ensures preparation success:

  • Cell Migration Assay : 0.2–20 μM COG 133 restores IEC-6 cell migration to baseline post-5-fluorouracil challenge.
  • NF-κB Activation : Western blot confirms dose-dependent upregulation in intestinal mucosa.

Chemical Reactions Analysis

COG133 undergoes various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the methionine residues, leading to the formation of sulfoxides.

    Reduction: Reduction reactions can be used to reverse oxidation or to reduce disulfide bonds if present.

    Substitution: Amino acid residues in the peptide can be substituted to create analogs with potentially different biological activities. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol (DTT). .

Mechanism of Action

COG133 exerts its effects primarily through its interaction with the low-density lipoprotein receptor-related protein (LRP). By mimicking the receptor-binding region of ApoE, COG133 can inhibit the function of the NMDA receptor channel and reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6. This results in decreased inflammation and neuroprotection .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison of ApoE-Derived Peptides

Compound Sequence Length Key Features Primary Applications
COG133 This compound 17 aa High arginine content, α7nAChR binding Neuroprotection, Antimicrobial
ApoE23 LRKLRKRLVRLASHLRKLRKRLL 23 aa Extended lipid-binding domain Broad-spectrum antimicrobial
apoE133–149(K→L) LRVRLASHLRLLRLRLL 17 aa Reduced charge Structure-activity studies
Reverse-COG133 LLRKRLKRLHSALRVRL 17 aa Inactive control Mechanistic studies
COG112 RQIKIWFQNRRMKWKKC + COG133 33 aa Enhanced cellular uptake Cancer therapy, Neuroprotection

Table 2. Efficacy in Preclinical Models

Compound Neuroprotection (TBI Model) Antimicrobial (MIC for E. coli) Cancer Cell Inhibition (IC₅₀)
COG133 50% reduction in edema 8 µg/mL 20 µM (SET/I2PP2A pathway)
ApoE23 Not tested 4 µg/mL Not tested
COG112 70% reduction in edema Not reported 10 µM

Research Findings and Mechanistic Insights

  • Neuroprotection : COG133 binds α7nAChRs, blocking Aβ42-induced neurotoxicity and reducing pro-inflammatory cytokines (IL-6, TNF-α) by 60–80% .
  • Antimicrobial Action : Cationic charge mediates membrane disruption, with COG133 and ApoE23 showing 90% bacterial killing at 16 µg/mL .
  • Structure-Activity Relationship : Arginine residues are critical for cell penetration; their removal (e.g., in apoE133–149(K→L)) reduces efficacy by 70% .

Biological Activity

The compound "Lrvrlashlrklrkrll," specifically the peptide sequence acetyl-LRVRLASHLRKLRKRLL-amide, is a synthetic mimetic of apolipoprotein E (apoE) and has garnered attention for its diverse biological activities. This article reviews its antimicrobial, anti-inflammatory, and neuroprotective properties, supported by various research findings and case studies.

Overview of Biological Activities

1. Antimicrobial Activity
The peptide exhibits significant antimicrobial properties, particularly against Mycobacterium smegmatis. Research indicates that it can effectively kill this bacterium, demonstrating potential applications in treating infections caused by similar pathogens .

2. Anti-inflammatory Effects
The peptide has been shown to inhibit the activation of microglia and reduce the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro. In vivo studies further support its ability to suppress systemic inflammatory responses in models of lipopolysaccharide (LPS)-induced inflammation .

3. Neuroprotective Properties
Studies have highlighted the neuroprotective effects of this peptide, particularly in models of nerve injury. It promotes axonal regeneration and protects against neuronal damage through mechanisms involving the inhibition of inflammatory pathways and modulation of receptor activity .

Table 1: Summary of Biological Activities

Activity Effect Reference
AntimicrobialKills Mycobacterium smegmatis; effective against Gram-negative bacteria
Anti-inflammatoryReduces TNF-α, IL-6, and NO production; inhibits microglial activation
NeuroprotectiveStimulates axonal regeneration; protects neurons from damage

Case Studies

Case Study 1: Antimicrobial Efficacy Against Mycobacterium smegmatis
In a controlled study, the peptide was tested against various strains of Mycobacterium smegmatis using minimum inhibitory concentration (MIC) assays. Results indicated that acetyl-LRVRLASHLRKLRKRLL exhibited an MIC value significantly lower than traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Neuroprotection in Nerve Injury Models
In a murine model of sciatic nerve injury, mice treated with the peptide showed enhanced recovery compared to control groups. The treatment group displayed improved sensory function and reduced inflammatory markers in nerve tissue samples, indicating effective neuroprotection and regeneration capabilities .

Mechanistic Insights

The biological activities of acetyl-LRVRLASHLRKLRKRLL are attributed to its ability to bind to lipoprotein receptors, particularly LRP1. This interaction is crucial for modulating intracellular signaling pathways involved in inflammation and cell survival. By inhibiting NMDA receptor activity, the peptide may also provide neuroprotective effects against excitotoxicity associated with various neurological disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.